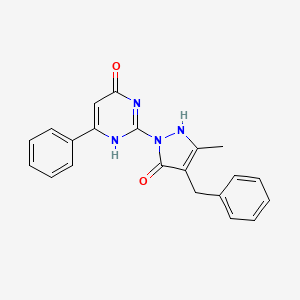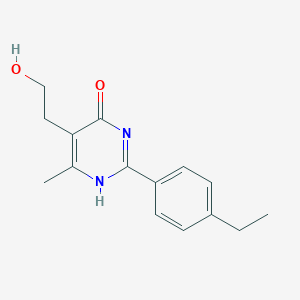
6-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “6-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-4-one” is a chemical substance cataloged in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound “6-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-4-one” involves specific synthetic routes and reaction conditions. These methods typically include the use of protective groups, halogenated hydrocarbons, and catalysts. For example, one method involves the use of N-protective indole and halogenated hydrocarbons, which undergo a C-H alkylation reaction under the action of a manganese catalyst and magnesium metal .
Industrial Production Methods: Industrial production methods for “this compound” are designed to maximize yield and efficiency. These methods often involve large-scale synthesis using optimized reaction conditions and advanced equipment to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: The compound “6-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and halogenated compounds. The reaction conditions often involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products can include various derivatives and analogs that retain the core structure of the original compound while exhibiting modified properties.
Scientific Research Applications
The compound “6-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-4-one” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is employed in the investigation of biochemical pathways and molecular interactions. In medicine, “this compound” is explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, it has industrial applications in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of “6-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “6-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-4-one” include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness: What sets “this compound” apart from similar compounds is its specific chemical structure and the unique combination of functional groups it possesses.
Properties
IUPAC Name |
6-methyl-2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-3-7(14)11-9(10-5)13-8(15)4-6(2)12-13/h3-4,12H,1-2H3,(H,10,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPLPUGPPROJDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)N2C(=O)C=C(N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)N2C(=O)C=C(N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N'-[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide](/img/structure/B7788053.png)
![4-chloro-N'-[(Z)-[5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-ylidene]methyl]benzohydrazide](/img/structure/B7788057.png)
![(1E)-1-tert-butylsulfonyl-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B7788060.png)
![ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B7788065.png)
![2-[[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]acetic acid](/img/structure/B7788076.png)
![sodium;(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7788079.png)
![sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B7788081.png)
![potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B7788088.png)
![sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B7788094.png)
![N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(phenylsulfonyl)oxy]amine](/img/structure/B7788105.png)
![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B7788111.png)

![(2Z)-2-[(4-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B7788130.png)
